molecular formula C18H15F3N4O2 B2750301 N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-4-(trifluoromethoxy)benzamide CAS No. 2034506-81-3

N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-4-(trifluoromethoxy)benzamide

Cat. No.: B2750301
CAS No.: 2034506-81-3
M. Wt: 376.339
InChI Key: PYVAAVYJAWFXHW-UHFFFAOYSA-N
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Description

N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-4-(trifluoromethoxy)benzamide is a useful research compound. Its molecular formula is C18H15F3N4O2 and its molecular weight is 376.339. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Synthesis and Reactivity

  • Thiophenylhydrazonoacetates in Heterocyclic Synthesis : The reactivity of hydrazonoesters towards nitrogen nucleophiles has been explored to yield derivatives including pyrazole and pyrazolopyridine, which are structurally related to the compound (Mohareb et al., 2004).

Biological Evaluation and Mechanism of Action

  • Novel Benzamide-Based Derivatives : New benzamide derivatives have been synthesized, showing potential for antiproliferative activity. The specific mechanisms of action, such as activation of apoptotic pathways, are studied (Raffa et al., 2019).

Antiviral Activity

  • Synthesis of Benzamide-Based 5-Aminopyrazoles : This research presents a new synthesis route for benzamide-based 5-aminopyrazoles, revealing their significant antiviral activities against influenza A virus (H5N1) (Hebishy et al., 2020).

Molecular Docking and In Vitro Screening

  • Pyridine and Fused Pyridine Derivatives : Novel pyridine derivatives have been prepared and evaluated through molecular docking screenings, demonstrating potential antimicrobial and antioxidant activities (Flefel et al., 2018).

Crystal Structure Analysis

  • Crystal Structure of N-(pyridin-2-ylmethyl)benzamide Derivative : The crystal structure of a similar N-(pyridin-2-ylmethyl)benzamide derivative was analyzed, which can provide insights into the structural properties of related compounds (Artheswari et al., 2019).

Properties

IUPAC Name

N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N4O2/c19-18(20,21)27-16-3-1-14(2-4-16)17(26)23-9-10-25-12-15(11-24-25)13-5-7-22-8-6-13/h1-8,11-12H,9-10H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYVAAVYJAWFXHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCN2C=C(C=N2)C3=CC=NC=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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